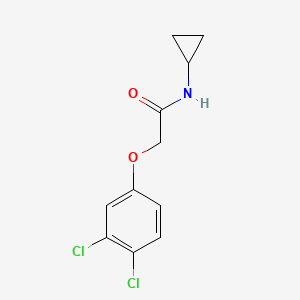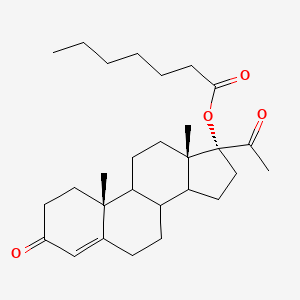
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a propoxyphenyl group attached to a benzoic acid moiety through a conjugated enone system. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid typically involves the condensation of 4-propoxybenzaldehyde with 4-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone system. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The enone system can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the enone system can yield alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, or bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 4-{(1E)-3-OXO-3-[(2-PHENYLETHYL)AMINO]PROP-1-EN-1-YL}-1,2-PHENYLENE DIACETATE
Uniqueness
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid is unique due to its specific structural features, such as the propoxy group and the conjugated enone system. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the propoxy group can enhance lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Propiedades
Fórmula molecular |
C19H18O4 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-[(E)-3-oxo-3-(4-propoxyphenyl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C19H18O4/c1-2-13-23-17-10-8-15(9-11-17)18(20)12-5-14-3-6-16(7-4-14)19(21)22/h3-12H,2,13H2,1H3,(H,21,22)/b12-5+ |
Clave InChI |
LPMOBKUSJOLMJO-LFYBBSHMSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


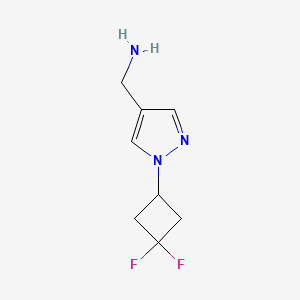
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)
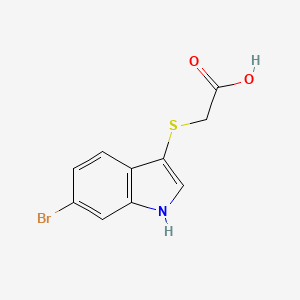


![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

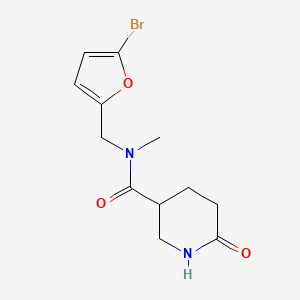
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
